4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol
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Overview
Description
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is a complex organic compound characterized by the presence of trifluoromethyl groups and a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,2-trifluoroacetophenone with phenylmethoxybenzene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl groups but different functional groups.
2,2,2-Trifluoro-1-phenylethanamine: Another compound with trifluoromethyl groups and a phenyl ring, but with an amine functional group.
Uniqueness
4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is unique due to the combination of trifluoromethyl groups and a phenylmethoxyphenyl moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C22H16F6O2 |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C22H16F6O2/c23-21(24,25)20(22(26,27)28,16-6-10-18(29)11-7-16)17-8-12-19(13-9-17)30-14-15-4-2-1-3-5-15/h1-13,29H,14H2 |
InChI Key |
OACWHDJECWSOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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